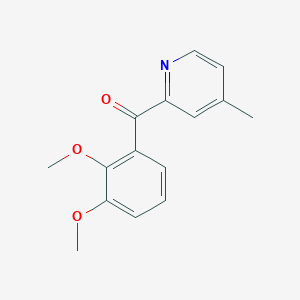![molecular formula C16H25Cl2NO B1453056 3-[2-(2-クロロ-4-イソプロピルフェノキシ)エチル]ピペリジン塩酸塩 CAS No. 1220029-28-6](/img/structure/B1453056.png)
3-[2-(2-クロロ-4-イソプロピルフェノキシ)エチル]ピペリジン塩酸塩
説明
3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a piperidine ring and a phenoxyethyl group substituted with chlorine and isopropyl groups. This compound has garnered attention due to its potential pharmacological properties and its role in various chemical reactions.
科学的研究の応用
作用機序
Target of Action
The primary targets of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride interacts with its targets by inhibiting the activity of the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins by the cyclooxygenase enzymes . By inhibiting this step, the compound reduces the production of prostaglandins, leading to a decrease in inflammation.
Result of Action
The inhibition of the cyclooxygenase enzymes by 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride results in a reduction in the production of prostaglandins . This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions.
生化学分析
Biochemical Properties
3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can affect the biochemical pathways within cells . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical processes.
Cellular Effects
The effects of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride typically involves
特性
IUPAC Name |
3-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDILBXGMKTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)




